

PRT062607 Hydrochloride: A Deep Dive into the Syk Inhibition Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PRT062607 Hydrochloride

Cat. No.: B560115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT062607 hydrochloride, also known as P505-15, is a potent and highly selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).^{[1][2]} Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.^{[1][3]} Its involvement in aberrant signaling pathways associated with autoimmune diseases and B-cell malignancies has made it a compelling therapeutic target. This technical guide provides an in-depth overview of the **PRT062607 hydrochloride**-mediated Syk inhibition pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

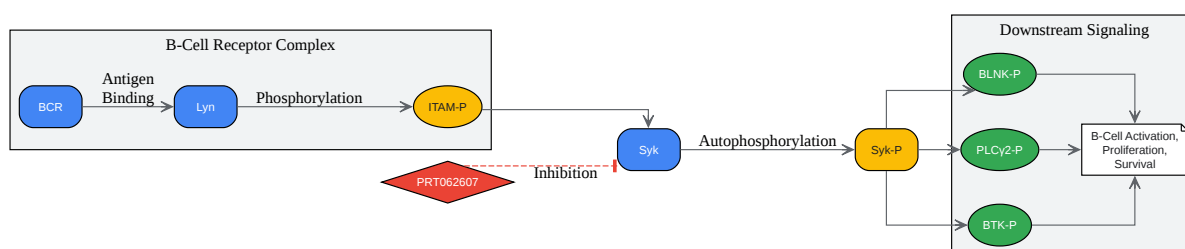
Mechanism of Action and Signaling Pathway

PRT062607 acts as a highly specific inhibitor of Syk, with an IC₅₀ of 1 nM in cell-free assays.^[4] Its selectivity for Syk is over 80-fold greater than for other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.^[2] By binding to the ATP-binding pocket of Syk, PRT062607 prevents the phosphorylation and activation of Syk, thereby blocking downstream signaling cascades.

In the context of B-cell signaling, activation of the BCR by an antigen leads to the recruitment and activation of Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and

CD79b. Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment to the receptor complex and its subsequent activation through phosphorylation.

Activated Syk, in turn, phosphorylates a number of downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK), phospholipase C gamma 2 (PLCγ2), and Bruton's tyrosine kinase (BTK). This cascade of phosphorylation events ultimately results in the activation of transcription factors such as NF-κB and NFAT, leading to B-cell proliferation, differentiation, and antibody production. PRT062607 effectively abrogates these downstream events by inhibiting the initial Syk activation step.



[Click to download full resolution via product page](#)

PRT062607 Inhibition of the Syk Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PRT062607 hydrochloride** in various assays.

Table 1: In Vitro Potency and Selectivity

Target	Assay Type	IC50	Selectivity vs. Syk	Reference
Syk	Cell-free	1 nM	-	[4]
Fgr	Cell-free	>80 nM	>80-fold	[2]
Lyn	Cell-free	>80 nM	>80-fold	[2]
FAK	Cell-free	>80 nM	>80-fold	[2]
Pyk2	Cell-free	>80 nM	>80-fold	[2]
Zap70	Cell-free	>80 nM	>80-fold	[2]

Table 2: Cellular Activity

Assay	Cell Type	Stimulus	Endpoint	IC50	Reference
B-cell Activation	Human Whole Blood	Anti-IgD	CD69 Upregulation	324 nM	[3][4]
Basophil Degranulation	Human Whole Blood	Anti-IgE	CD63 Upregulation	205 nM	[3][4]
BLNK Phosphorylation	Ramos B-cells	Anti-IgM	Phospho-BLNK	178 nM	[5]
ERK Phosphorylation	Human Whole Blood	Anti-IgD	Phospho-ERK	660 nM	[3]

Table 3: In Vivo Efficacy

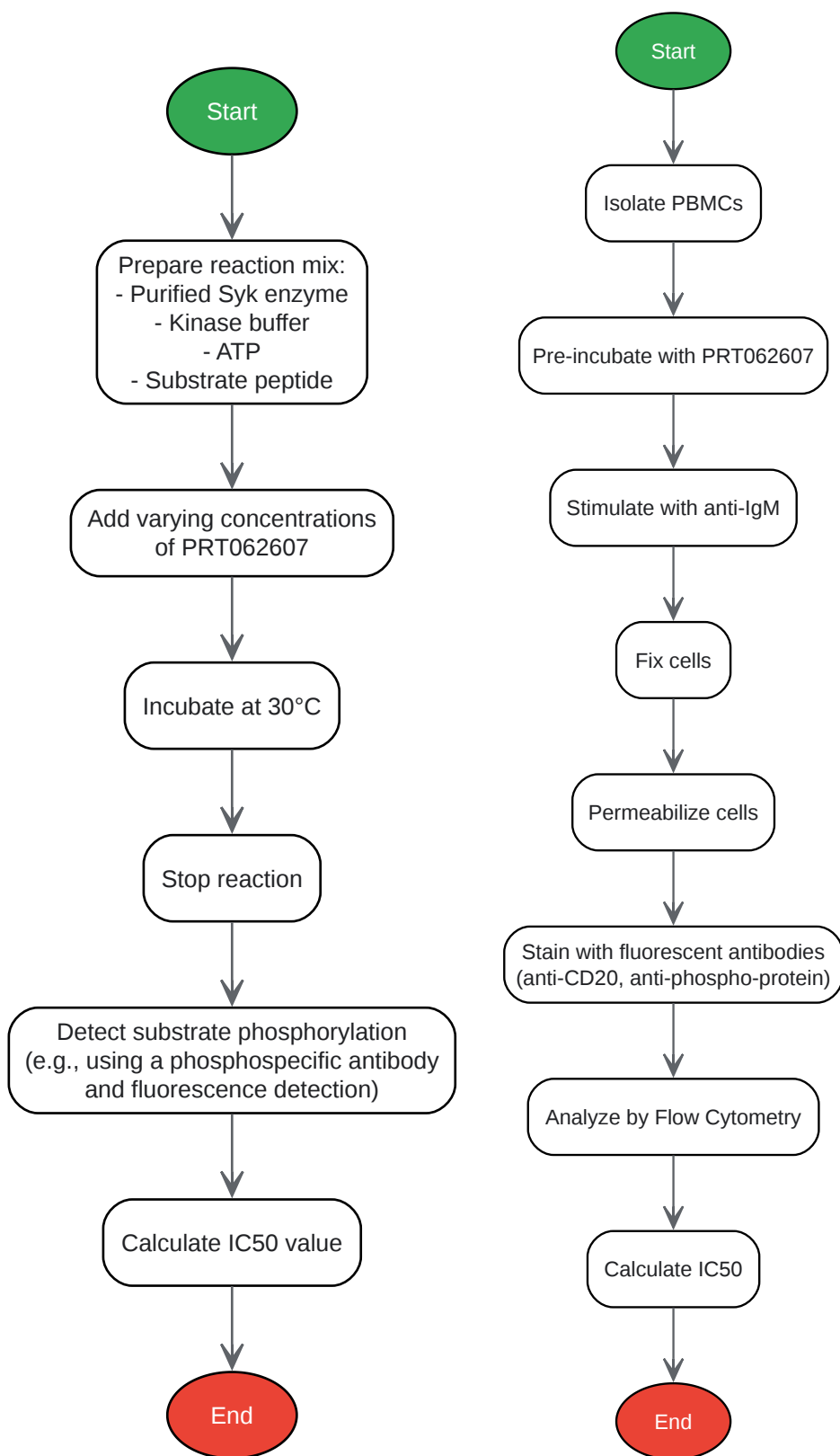
Model	Species	Dosing Regimen	Endpoint	Result	Reference
Collagen-Induced Arthritis	Rat	Oral, daily	Reduction in paw swelling	Dose-dependent anti-inflammatory activity	[4]
Non-Hodgkin's Lymphoma Xenograft	Mouse	10, 15, 20 mg/kg, oral, twice daily	Tumor growth inhibition	Significant inhibition of tumor growth	[5]
BCR-mediated Splenomegaly	Mouse	15 mg/kg, oral, twice daily	Spleen weight	Significant reduction in spleen weight	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Syk Inhibition Assay (Cell-free)

This assay determines the direct inhibitory effect of PRT062607 on purified Syk kinase activity.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Portola Pharmaceuticals Announces Initiation of Phase 1 Clinical Trial of PRT062607, an Oral, Syk-Specific Inhibitor for Chronic Inflammatory Disease Indications [prnewswire.com]
- 2. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PRT062607 Hydrochloride: A Deep Dive into the Syk Inhibition Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560115#prt062607-hydrochloride-syk-inhibition-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com